7-Phenyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 24464-41-3
Cat. No.: VC3776791
Molecular Formula: C15H15N
Molecular Weight: 209.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24464-41-3 |
---|---|
Molecular Formula | C15H15N |
Molecular Weight | 209.29 g/mol |
IUPAC Name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline |
Standard InChI | InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2 |
Standard InChI Key | UQIVTFOULAOFAA-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3 |
Canonical SMILES | C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features a tetrahydroisoquinoline backbone, where the aromatic ring is partially saturated (positions 1–4), and a phenyl group is attached at position 7 (Figure 1). This configuration introduces stereochemical complexity, particularly when chiral centers are present at C-1 .
Table 1: Key Physicochemical Properties
The high LogP value indicates lipophilicity, favoring blood-brain barrier penetration, which is critical for neuroactive compounds .
Synthesis and Stereochemical Control
Classical Synthetic Routes
The Bischler-Napieralski reaction remains the most widely used method, involving cyclization of phenethylamine derivatives with aryl aldehydes. For example, 3,4-dimethoxyphenethylamine reacts with phenylacetic acid derivatives under acidic conditions to yield the tetrahydroisoquinoline core .
Enantioselective Synthesis
Chiral resolution is achieved via diastereomeric salt formation or asymmetric hydrogenation. A patented method describes the use of transfer hydrogenation with a chiral catalyst (e.g., Ru-(S)-BINAP) to produce the (S)-enantiomer with >98% enantiomeric excess .
Modern Modifications
Recent advancements employ microwave-assisted synthesis to reduce reaction times from 24 hours to 30 minutes, improving yields from 45% to 78%.
Pharmacological Activities
Multidrug Resistance (MDR) Reversal
7-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives inhibit P-glycoprotein (P-gp), an ATP-dependent efflux pump overexpressed in cancer cells. In vitro studies demonstrate that analogues with 6,7-dimethoxy substitutions enhance doxorubicin cytotoxicity 12-fold in P-gp-positive MCF-7/ADR cells .
Table 2: P-gp Modulation by Tetrahydroisoquinoline Derivatives
Compound | IC₅₀ (P-gp Inhibition) | Selectivity (P-gp/MRP1/BCRP) |
---|---|---|
6,7-Dimethoxy-2-phenethyl | 0.28 ± 0.03 μM | 12:1:0.5 |
7-Phenyl parent compound | 1.45 ± 0.12 μM | 5:1:1 |
Neurotoxicological Implications
Catechol tetrahydroisoquinolines (CTIQs), including 7-phenyl derivatives, promote α-synuclein aggregation, a hallmark of Parkinson’s disease. In SH-SY5Y dopaminergic neurons, 10 μM 7-phenyl-THIQ increases α-synuclein oligomers by 65% within 24 hours, correlating with mitochondrial membrane potential loss and ROS generation .
Applications in Drug Development
Cardiovascular Therapeutics
A 2020 patent (US 10,865,185 B2) discloses 7-phenyl-THIQ derivatives as PCSK9 inhibitors, reducing LDL cholesterol by 40% in murine models at 10 mg/kg doses. The mechanism involves blocking PCSK9-LDLR interactions, enhancing hepatic cholesterol clearance .
Anticancer Agents
Co-administration with paclitaxel in xenograft models decreases tumor volume by 58% compared to paclitaxel alone, attributed to P-gp inhibition and increased intracellular drug retention .
Neurodegenerative Disease Linkages
Parkinson’s Disease Pathogenesis
Endogenous synthesis of 7-phenyl-THIQ occurs via Pictet-Spengler condensation of dopamine and phenylacetaldehyde in human brain tissue. Postmortem analyses show 3.2-fold higher levels in Parkinson’s patients’ substantia nigra compared to controls .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume